1,3-Dioxolane-2,2-diethanol
Overview
Description
1,3-Dioxolane-2,2-diethanol: is a chemical compound with the molecular formula C7H14O4 . It is a derivative of 1,3-dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes a five-membered ring with two oxygen atoms and two hydroxyl groups attached to the ring. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-2,2-diethanol can be synthesized through the condensation of carbonyl compounds with vicinal diols. This reaction is typically acid-catalyzed and can be driven to completion by the removal of water formed during the reaction. Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of ethanol as a solvent to enhance the yield and reduce the reaction time. The process involves the formation of hemiacetals as intermediates, which then undergo further condensation to form the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-2,2-diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
1,3-Dioxolane-2,2-diethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of rubber goods, paint and lacquer materials, perfumes, and cosmetics.
Mechanism of Action
The mechanism of action of 1,3-dioxolane-2,2-diethanol involves its ability to form stable intermediates and react with various functional groups. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the hydroxyl groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms in the ring.
Uniqueness: 1,3-Dioxolane-2,2-diethanol is unique due to its two hydroxyl groups, which provide additional reactivity and functionality compared to its analogs. This makes it particularly useful in applications requiring specific interactions with other molecules .
Properties
IUPAC Name |
2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c8-3-1-7(2-4-9)10-5-6-11-7/h8-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISMXPUYQRVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341826 | |
Record name | 1,3-Dioxolane-2,2-diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-95-1 | |
Record name | 1,3-Dioxolane-2,2-diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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